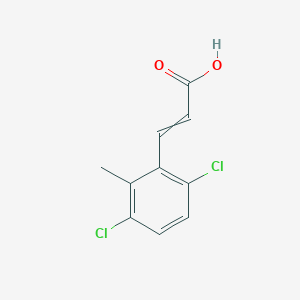

3,6-Dichloro-2-methylcinnamic acid

Description

3,6-Dichloro-2-methylcinnamic acid is a chlorinated cinnamic acid derivative featuring a methyl group at the 2-position and chlorine atoms at the 3- and 6-positions on the benzene ring. Cinnamic acid derivatives are widely studied for their roles in pharmaceutical intermediates, agrochemicals, and organic synthesis due to their conjugated double bond and substituent-dependent reactivity.

Properties

IUPAC Name |

3-(3,6-dichloro-2-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c1-6-7(2-5-10(13)14)9(12)4-3-8(6)11/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSOQMRFXACHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C=CC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dichloro-2-methylcinnamic acid can be synthesized through various methods. One common approach involves the direct synthesis from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide as a reagent, along with 4-dimethylaminopyridine (4-DMAP) and pyridine as bases. The reaction is typically carried out at reflux temperatures (180-190°C) for 8-12 hours .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction parameters ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-methylcinnamic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which mediates hydride transfer reactions.

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: DDQ is a versatile oxidant used for the oxidation of this compound.

Reduction: Sodium borohydride is commonly used for reduction reactions.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction with sodium borohydride typically yields alcohols.

Scientific Research Applications

3,6-Dichloro-2-methylcinnamic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.

Biology: The compound has shown potential in biological studies due to its antimicrobial and anticancer properties.

Medicine: Research has indicated its potential use in developing therapeutic agents for treating bacterial infections and cancer.

Industry: It is used in the production of advanced materials, including photoreactive polymers and coatings.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Cinnamic Acid Derivatives

3-c-Methoxycinnamic Acid ()

- Structure : Methoxy group at the 3-position instead of chlorine.

- Reactivity: Reduced electronically (78% yield) or via Na-Hg (56% yield) to form 3-amino-4-methoxycinnamic acid hydrochloride (m.p. 223°C). Forms an amide (m.p. 161°C) with SOCl₂ and NH₃, but further degradation yields unidentified products .

- Key Difference : The methoxy group’s electron-donating nature contrasts with chlorine’s electron-withdrawing effect, altering reduction pathways and stability.

3,6-Dichloro-2-methoxybenzoic Acid ()

- Structure : Benzoic acid core with 3,6-dichloro and 2-methoxy substituents (CASRN: 1918009; MW: 221.04).

- Applications: Used as a herbicide intermediate (e.g., Compound B Dicamba). Synonyms include Dianat (Russian) and 3,6-dichloro-2-methoxybenzoic acid .

- Key Difference: The benzoic acid core lacks the cinnamic acid’s propenoic acid side chain, reducing conjugation effects and altering solubility.

Chlorinated Pyridine and Pyrimidine Derivatives

2-Chloro-6-methylisonicotinic Acid (CAS 503555-50-8; )

- Structure : Pyridine ring with chloro and methyl groups at 2- and 6-positions.

- Similarity Score : 0.85 (vs. 3,6-dichloro-2-methylcinnamic acid).

- Properties : Higher stability due to aromatic nitrogen, but reduced reactivity in electrophilic substitution compared to cinnamic acid derivatives .

2,6-Dichloro-3-nitrobenzoic Acid (CAS 55775-97-8; )

Comparative Data Table

Key Research Findings

Substituent Effects : Chlorine atoms at the 3- and 6-positions enhance electrophilic substitution resistance but may increase toxicity compared to methoxy or methyl groups .

Application Potential: Chlorinated benzoic acids (e.g., 3,6-dichloro-2-methoxybenzoic acid) are established herbicides, suggesting that this compound could serve as a novel agrochemical scaffold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.